molecular formula C21H19F3N4O2S B2752303 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide CAS No. 1795482-27-7

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2752303
CAS No.: 1795482-27-7
M. Wt: 448.46
InChI Key: UWEDGWCIKLCTDP-UHFFFAOYSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, a piperidine ring, and a trifluoromethoxy-substituted benzamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thioamide and a haloketone.

    Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.

    Benzamide Formation: The final step involves the coupling of the piperidine-thiazole intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology, particularly in understanding its effects on cellular pathways and processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might bind to a receptor and block its activity, thereby modulating a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

    N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-nitrobenzamide: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-5-3-14(4-6-17)19(29)26-16-7-10-28(11-8-16)20-27-18(13-31-20)15-2-1-9-25-12-15/h1-6,9,12-13,16H,7-8,10-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEDGWCIKLCTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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